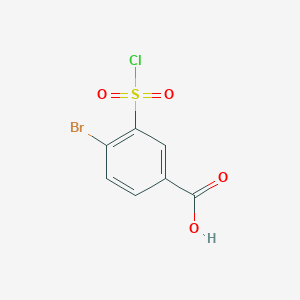

3-(3,4-二甲氧基苯基)-1,2-噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is a chemical of interest due to its potential applications in various fields of chemistry and biology. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures and the use of chiral auxiliaries or photochemical methods. For instance, the synthesis of optically active oxazoles with a 3,4-dimethoxyphenyl group has been achieved by treating 3,4-dimethoxybenzoyl chloride with chiral isocyanides in the presence of a superbase, resulting in compounds with high fluorescence quantum yields . Another approach involves a photochemical methodology to synthesize perfluoroaryl-oxadiazoles, which could be adapted for the synthesis of oxazoles by changing the reaction partners . Additionally, a six-step procedure starting from 3,4-dimethoxyacetophenone has been used to synthesize 2-methylthiazole-5-carboxylic acid derivatives with a 3,4-dimethoxyphenyl group, indicating the versatility of the dimethoxyphenyl moiety in synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative was obtained by X-ray means . Similarly, the structure of a triazolone compound containing a 3,4-dimethoxyphenyl moiety was elucidated using IR, 1H-NMR, 13C-NMR, and X-ray spectral techniques . These studies highlight the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with a 3,4-dimethoxyphenyl group can be diverse. For instance, the photochemical synthesis of oxadiazoles and their subsequent reactions with nitrogen nucleophiles demonstrate the potential for a variety of chemical transformations . The thermal dimerization of oxazolinones and their reactions with carbon dioxide or dimethyl acetylenedicarboxylate further illustrate the reactivity of oxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a 3,4-dimethoxyphenyl group are influenced by their molecular structure. High fluorescence quantum yields have been reported for some oxazole derivatives, suggesting potential applications in materials science . The antioxidant properties of triazolones with a 3,4-dimethoxyphenyl moiety have been evaluated, with several compounds exhibiting significant activity . Additionally, the crystallographic investigations of Schiff base ligands with a 3,4-dimethoxyphenyl group provide insights into their solid-state properties and tautomeric equilibria .

科学研究应用

抗微生物和抗增殖活性

与3-(3,4-二甲氧基苯基)-1,2-噁唑-5-胺结构相似的化合物,如1,3,4-噁二唑衍生物,已经合成并显示出对各种致病细菌和真菌具有抗微生物活性。这些化合物还表现出对多种癌细胞系具有抗增殖活性,包括前列腺、结肠直肠、肝细胞癌、上皮样癌和乳腺癌细胞系(Al-Wahaibi et al., 2021)。

合成和结构应用

研究已经探索了从相关化合物合成功能取代的异噁唑和噁唑,突出了这些化学结构在开发具有独特性能的新材料方面的潜力(Potkin et al., 2009)。此外,对带手性辅助基的异氰基的研究表明这些化合物在不对称合成中的应用,一些衍生物显示出强烈的荧光性能,这在材料科学和光谱学应用中可能具有相关性(Tang & Verkade, 1996)。

新化合物合成和药理学研究

已经对新化合物的合成进行了研究,例如3-(3,4-二甲氧基苯基)-丙胺衍生物,以探讨其在药理学和药物设计中的潜在应用(Berney & Jauner, 1976)。从这些化合物中创造多样化的化学结构的能力为新疗法药物的发现开辟了途径。

多组分合成和化学反应性

已经进行了关于类似5-氨基噁唑的化合物的多组分合成的研究,展示了这些化学结构在复杂合成过程中的反应性和多功能性(Janvier et al., 2002)。

安全和危害

The safety and hazards associated with “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” are not directly provided in the available literature. However, safety data sheets for related compounds such as 3,4-dimethoxyphenylacetone provide information on potential hazards, safety precautions, and first-aid measures192021.

未来方向

The future directions for research on “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” are not directly provided in the available literature. However, related compounds have been studied for their potential applications in various fields222314.

Please note that this analysis is based on the available information and may not fully cover “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” due to the limited data. Further research and studies are needed to provide a more comprehensive understanding of this compound.

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(12)16-13-8/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIGIPATKBAYQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401972 |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |

CAS RN |

501325-88-8 |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)